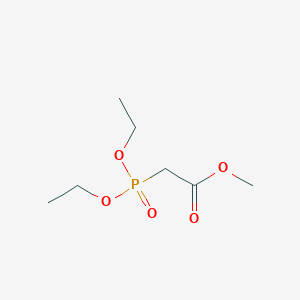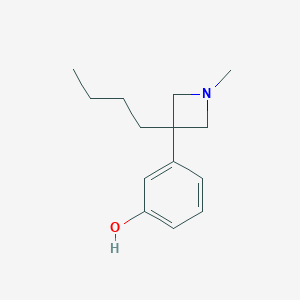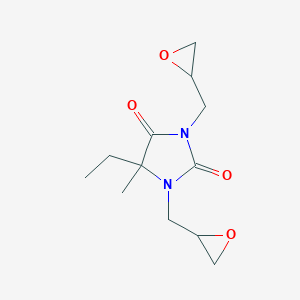
5-Ethyl-1,3-diglycidyl-5-methylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1,3-diglycidyl-5-methylhydantoin (EDGMA) is a chemical compound that belongs to the class of glycidyl hydantoins. It is widely used in various scientific research applications due to its unique chemical properties and potential benefits.
Mécanisme D'action
5-Ethyl-1,3-diglycidyl-5-methylhydantoin works by crosslinking the polymer chains through its epoxide groups. The crosslinking process enhances the mechanical, thermal, and chemical properties of the polymer. The crosslinked polymer is more resistant to heat, chemicals, and mechanical stress. The mechanism of action of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin is well understood, and it has been extensively studied in different research applications.
Effets Biochimiques Et Physiologiques
5-Ethyl-1,3-diglycidyl-5-methylhydantoin has no known biochemical or physiological effects. It is not absorbed by the body, and it does not interact with biological systems. Therefore, it is considered safe for use in scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Ethyl-1,3-diglycidyl-5-methylhydantoin in lab experiments include its high reactivity, low toxicity, and easy availability. It is also a cost-effective crosslinking agent that can be used in a wide range of research applications. However, the limitations of using 5-Ethyl-1,3-diglycidyl-5-methylhydantoin include its limited solubility in water and some organic solvents. This can make it difficult to prepare solutions of the desired concentration.
Orientations Futures
There are several future directions for the research on 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the modification of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin to enhance its properties for specific research applications. For example, the addition of functional groups can improve the solubility and reactivity of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. Additionally, the use of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin in the preparation of new materials such as nanocomposites and biomaterials is an exciting area of research. Overall, the future directions for the research on 5-Ethyl-1,3-diglycidyl-5-methylhydantoin are diverse and promising.
Méthodes De Synthèse
The synthesis of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin involves the reaction of 5-ethyl-5-methylhydantoin with epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. The reaction takes place under controlled conditions of temperature and pressure to yield the desired product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
5-Ethyl-1,3-diglycidyl-5-methylhydantoin has a wide range of scientific research applications due to its unique chemical properties. It is commonly used as a crosslinking agent in the synthesis of polymers and resins. It is also used in the preparation of epoxy coatings, adhesives, and composites. 5-Ethyl-1,3-diglycidyl-5-methylhydantoin is a versatile compound that can be modified to suit different research applications.
Propriétés
Numéro CAS |
15336-82-0 |
|---|---|
Nom du produit |
5-Ethyl-1,3-diglycidyl-5-methylhydantoin |
Formule moléculaire |
C12H18N2O4 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
5-ethyl-5-methyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O4/c1-3-12(2)10(15)13(4-8-6-17-8)11(16)14(12)5-9-7-18-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
JBBURRWEMSTGIX-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C |
SMILES canonique |
CCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C |
Autres numéros CAS |
15336-82-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



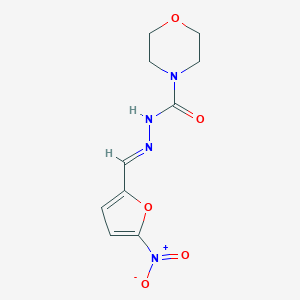
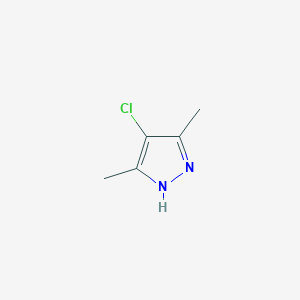
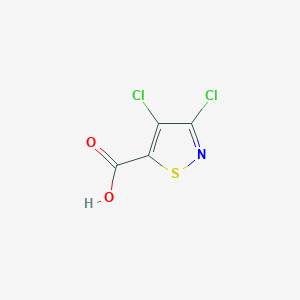
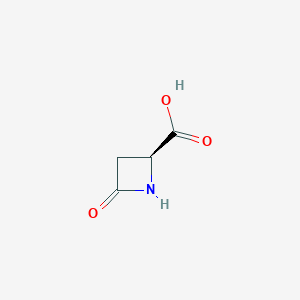
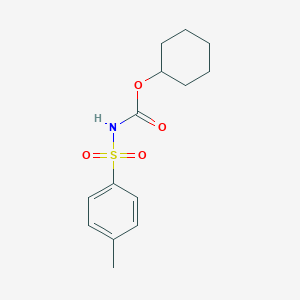
![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)

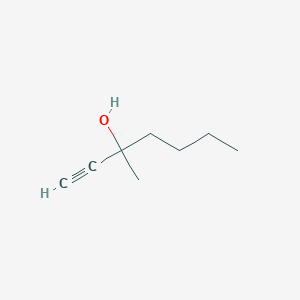
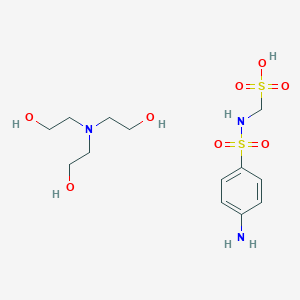
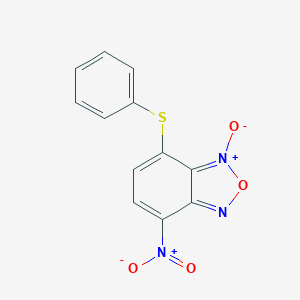

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
